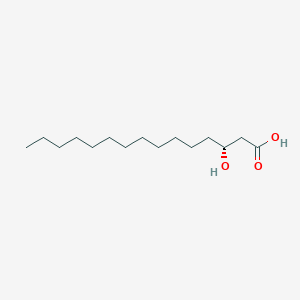

Pentadecanoic acid, 3-hydroxy-, (R)-

Description

Contextualization within Hydroxy Fatty Acid Biochemistry and Stereoisomerism

Hydroxy fatty acids are a diverse class of fatty acids characterized by the presence of one or more hydroxyl groups along their aliphatic chain. cymitquimica.com The position of this hydroxyl group significantly influences the molecule's physical and chemical characteristics, such as its solubility, melting point, and reactivity. cymitquimica.com (R)-3-Hydroxypentadecanoic acid is a beta-hydroxy fatty acid, meaning the hydroxyl group is located at the C-3 position. This structural feature is of particular biochemical relevance as beta-hydroxy fatty acids are key intermediates in fatty acid metabolism.

A critical aspect of (R)-3-Hydroxypentadecanoic acid is its stereochemistry. The chiral center at the third carbon gives rise to two stereoisomers: (R)-3-Hydroxypentadecanoic acid and (S)-3-Hydroxypentadecanoic acid. quora.com These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and metabolic fates. quora.comlibretexts.org The "R" designation in (R)-3-Hydroxypentadecanoic acid refers to the specific spatial arrangement of the atoms around this chiral center, as defined by the Cahn-Ingold-Prelog priority rules. The stereospecificity of enzymes means that biological systems often produce or metabolize one enantiomer preferentially over the other. nih.gov

Significance in Niche Biological and Chemical Systems

The significance of (R)-3-Hydroxypentadecanoic acid and other (R)-3-hydroxy fatty acids is particularly pronounced in the composition of certain bacterial lipids. For instance, they are integral components of the lipid A moiety of lipopolysaccharides (LPS) found in the outer membrane of many Gram-negative bacteria. Lipid A is a potent immunostimulant, and the specific structure of its constituent fatty acids, including the chain length and hydroxylation pattern, can influence its biological activity.

In the context of chemical synthesis, the development of stereoselective methods to produce specific enantiomers of 3-hydroxy fatty acids is an active area of research. frontiersin.orgnih.gov These synthetic routes are crucial for producing pure standards for analytical studies and for investigating the biological roles of individual stereoisomers. frontiersin.orgnih.govmdpi.comnih.gov

Current Research Landscape and Knowledge Gaps concerning (R)-3-Hydroxypentadecanoic Acid

Current research on (R)-3-Hydroxypentadecanoic acid is multifaceted, touching upon its role in bacterial physiology, its potential as a biomarker, and methods for its synthesis and detection. Studies have explored its presence in various environmental and biological samples, often as part of a broader analysis of fatty acid profiles.

However, significant knowledge gaps remain. While the general roles of (R)-3-hydroxy fatty acids in bacterial membranes are understood, the specific functions of (R)-3-Hydroxypentadecanoic acid are less well-defined. Further research is needed to fully elucidate its metabolic pathways, its precise contribution to the biological activity of complex lipids like LPS, and its potential as a specific biomarker for certain microbial populations or metabolic states. Additionally, while various synthetic strategies exist, the development of more efficient and environmentally friendly ("green") synthesis methods remains a priority. frontiersin.orgnih.gov

Table 1: Physicochemical Properties of (R)-3-Hydroxypentadecanoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₀O₃ | cymitquimica.comnih.gov |

| Molecular Weight | 258.40 g/mol | nih.govlarodan.com |

| IUPAC Name | (3R)-3-hydroxypentadecanoic acid | nih.gov |

| Appearance | White to off-white solid at room temperature | cymitquimica.com |

| Solubility | Soluble in organic solvents, limited solubility in water | cymitquimica.com |

| Topological Polar Surface Area | 57.5 Ų | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C15H30O3 |

|---|---|

Molecular Weight |

258.4 g/mol |

IUPAC Name |

(3R)-3-hydroxypentadecanoic acid |

InChI |

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m1/s1 |

InChI Key |

ATMSEJBABXCWDW-CQSZACIVSA-N |

SMILES |

CCCCCCCCCCCCC(CC(=O)O)O |

Isomeric SMILES |

CCCCCCCCCCCC[C@H](CC(=O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(CC(=O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of R 3 Hydroxypentadecanoic Acid

Precursor Incorporation and Metabolic Flux Analysis in Lipid Biosynthesis

The biosynthesis of odd-chain fatty acids, such as pentadecanoic acid, typically initiates with a different precursor than the even-chain fatty acids. While even-chain fatty acid synthesis starts with acetyl-CoA, the synthesis of odd-chain fatty acids utilizes propionyl-CoA as the primer. nih.gov Propionyl-CoA can be derived from various metabolic sources, including the catabolism of certain amino acids (isoleucine, valine, threonine, methionine) and the β-oxidation of odd-chain fatty acids from dietary sources like dairy fat. nih.govmdpi.com

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing insights into the flow of metabolites through pathways like fatty acid synthesis. nih.govcreative-proteomics.com By using isotopically labeled substrates (e.g., ¹³C-labeled glucose or fatty acids), researchers can trace the path of carbon atoms as they are incorporated into various biomolecules, including fatty acids. nih.gov This allows for the determination of the relative contributions of different precursors to the fatty acid pool and helps identify bottlenecks or regulatory points in the biosynthetic pathway. nih.govcreative-proteomics.com For instance, MFA studies in Saccharomyces cerevisiae have been used to optimize the production of free fatty acids by identifying and engineering key steps that control the supply of precursors like acetyl-CoA. nih.gov Similarly, flux analysis can elucidate the anaplerotic role of odd-chain fatty acid metabolism, where the end product, propionyl-CoA, is converted to succinyl-CoA and enters the citric acid cycle (CAC), replenishing its intermediates. nih.gov

Enzymatic Catalysis of 3-Hydroxylation in Pentadecanoic Acid Metabolism

The formation of the 3-hydroxy group in (R)-3-hydroxypentadecanoic acid is a critical reduction step within the fatty acid elongation cycle. This cycle is a core component of both type I (multifunctional enzyme) and type II (dissociated enzymes) fatty acid synthase systems. nih.govnih.gov The process begins with the condensation of an acyl-ACP (in this case, tridecanoyl-ACP, C13:0-ACP) with malonyl-ACP to form 3-oxopentadecanoyl-ACP. This β-ketoacyl intermediate is then reduced to create the hydroxyl group at the C-3 position. nih.gov

The key enzyme responsible for the formation of the 3-hydroxyacyl intermediate is 3-oxoacyl-[acyl-carrier-protein] reductase (OAR) , commonly known as FabG. nih.govebi.ac.ukuniprot.org This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and catalyzes the NADPH-dependent reduction of a 3-oxoacyl-ACP substrate to a (3R)-3-hydroxyacyl-ACP product. uniprot.orgwikipedia.org

Reaction Catalyzed by 3-oxoacyl-ACP Reductase: 3-oxopentadecanoyl-[ACP] + NADPH + H⁺ ⇌ (3R)-3-hydroxypentadecanoyl-[ACP] + NADP⁺ wikipedia.org

The FabG enzyme is essential for fatty acid biosynthesis in both prokaryotes and eukaryotes. wikipedia.orgnih.gov In bacteria like Pseudomonas aeruginosa, multiple genes may be annotated as encoding OAR homologs, though often only one or a few are essential for the primary FAS pathway. nih.gov Characterization studies have shown that these enzymes exhibit high specificity for NADPH as the reducing cofactor, with minimal activity observed with NADH. nih.gov The enzyme functions as a homotetramer and undergoes a conformational change upon binding to NADPH, which aligns the catalytic triad (B1167595) (typically Ser-Tyr-Lys) in the active site for efficient substrate binding and catalysis. nih.govebi.ac.uk

| Property | Description | Reference |

|---|---|---|

| Enzyme Commission (EC) Number | 1.1.1.100 | wikipedia.org |

| Function | Catalyzes the first reductive step in the fatty acid elongation cycle. | uniprot.org |

| Substrates | 3-oxoacyl-[acyl-carrier-protein], NADPH | wikipedia.org |

| Products | (3R)-3-hydroxyacyl-[acyl-carrier-protein], NADP⁺ | wikipedia.org |

| Cofactor | Primarily NADPH | nih.gov |

| Quaternary Structure | Typically a homotetramer | nih.gov |

| Catalytic Triad | Conserved Serine, Tyrosine, and Lysine residues | nih.gov |

Following the reduction step, the (R)-3-hydroxypentadecanoyl-ACP is dehydrated by 3-hydroxyacyl-ACP dehydratase (FabZ) to form trans-2-pentadecenoyl-ACP. proteopedia.orgebi.ac.uk

The enzymatic reactions within the fatty acid biosynthesis pathway are highly stereospecific. The reduction of the 3-oxoacyl group by 3-oxoacyl-ACP reductase (FabG) specifically produces the (R)-enantiomer of the 3-hydroxyacyl-ACP intermediate. wikipedia.org This stereoselectivity is a hallmark of the enzyme across different species. The systematic name for the enzyme, (3R)-3-hydroxyacyl-[acyl-carrier-protein]:NADP⁺ oxidoreductase , explicitly denotes this outcome. wikipedia.org

This stereospecificity is crucial for the subsequent steps in the elongation cycle. The next enzyme in the pathway, 3-hydroxyacyl-ACP dehydratase (FabZ), is specific for the (R)-enantiomer, catalyzing the removal of a water molecule to create a trans-2 double bond. ebi.ac.ukwikipedia.org The (S)-enantiomer is not a substrate for this enzyme and would halt the biosynthetic process. The production of specific (R)-3-hydroxyalkanoic acids is a common feature in many biological systems, including the synthesis of rhamnolipid precursors by bacteria like Pseudomonas aeruginosa. nih.gov

Regulatory Mechanisms of (R)-3-Hydroxypentadecanoic Acid Biosynthesis

The biosynthesis of fatty acids, including the transient formation of (R)-3-hydroxypentadecanoic acid, is a tightly regulated process to meet the cell's metabolic needs for membrane synthesis, energy storage, and signaling molecule production. Regulation occurs at multiple levels, from gene expression to direct control of enzyme activity.

The expression of genes encoding fatty acid biosynthesis enzymes is a key point of control. proquest.com

In Bacteria: Transcriptional regulation is often managed by repressors that respond to the levels of fatty acid intermediates. For example, in Lactococcus lactis, the repressor FabT controls the expression of most fab genes. nih.gov In Escherichia coli, the transcription factor FabR represses genes involved in unsaturated fatty acid synthesis. nih.gov

In Eukaryotes: The regulation is more complex and involves transcription factors that respond to hormonal and nutritional signals. Key regulators include:

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a major transcriptional activator of genes involved in lipogenesis, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). nih.govrupress.org Its expression and activation are induced by insulin. nih.govtandfonline.com

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are activated by fatty acids and their derivatives. While PPARα is generally involved in inducing genes for fatty acid oxidation, PPARγ plays a role in regulating lipogenesis. nih.govrupress.org

Carbohydrate Regulatory Element-Binding Protein (ChREBP): This factor is activated in response to high glucose levels and stimulates the transcription of glycolytic and lipogenic genes. tandfonline.com

The activity of fatty acid synthase and its component enzymes can be rapidly modulated by post-translational modifications (PTMs). wikipedia.org These modifications can alter enzyme kinetics, stability, or localization.

Comparative Biosynthesis Across Diverse Organisms and Biological Systems

The biosynthesis of (R)-3-hydroxypentadecanoic acid, a specific 3-hydroxy fatty acid (3-OH FA), is not as ubiquitously documented as that of more common fatty acids. However, by examining the broader enzymatic pathways for 3-hydroxy fatty acid production across different life forms, we can infer the likely biosynthetic routes. The production of these molecules is a testament to the diverse metabolic capabilities found in nature, with different organisms employing distinct enzymatic strategies. These pathways are significant as 3-hydroxy fatty acids are integral components of certain lipids and can act as signaling molecules.

In mammals, the synthesis of 3-hydroxy fatty acids is linked to sphingolipid metabolism. nih.gov The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for the 2-hydroxylation of fatty acids, a key step in the formation of hydroxy-sphingolipids. nih.gov While this is not direct synthesis of a 3-hydroxy fatty acid, the degradation of fatty acids can also yield these compounds. The peroxisomal α-oxidation pathway is a known route for the breakdown of branched-chain fatty acids and can also process straight-chain hydroxy fatty acids. nih.gov

Bacteria, in contrast, are well-known producers of a variety of 3-hydroxy fatty acids. For instance, Lactobacillus plantarum MiLAB 14 has been shown to produce several antifungal 3-(R)-hydroxy fatty acids, including 3-(R)-hydroxydecanoic acid, 3-(R)-hydroxydodecanoic acid, and 3-(R)-hydroxytetradecanoic acid. nih.gov The production of these compounds is correlated with the bacterial growth phase, suggesting they are actively secreted by living cells rather than being byproducts of cell lysis. nih.gov The biosynthetic pathway in these bacteria often involves the condensation of acetyl-CoA units, followed by a stereospecific reduction to form the (R)-enantiomer. nih.gov

Yeast, another microbial source, also possesses the enzymatic machinery for producing 3-hydroxy fatty acids. In the non-conventional yeast Arxula adeninivorans, the synthesis of (R)-3-hydroxybutyric acid has been demonstrated. nih.gov This pathway involves two key enzymes: β-ketothiolase, which condenses two molecules of acetyl-CoA, and an acetoacetyl-CoA reductase, which performs a stereoselective reduction to yield the (R)-3-hydroxyacyl-CoA precursor. nih.gov This suggests that similar pathways could be utilized for the synthesis of longer-chain (R)-3-hydroxy fatty acids like (R)-3-hydroxypentadecanoic acid.

The enzymes responsible for the hydroxylation of fatty acids are diverse and can be broadly categorized. Cytochrome P450 monooxygenases represent one major family of enzymes capable of introducing hydroxyl groups at various positions on a fatty acid chain, including the α-, β-, and ω-positions. researchgate.net Another important class of enzymes is the fatty acid hydratases, which catalyze the addition of water across a double bond in an unsaturated fatty acid to form a hydroxy fatty acid. nih.govnih.govmdpi.com These enzymes exhibit regioselectivity, meaning they specifically target certain double bond positions. nih.govnih.gov

The following tables summarize the key enzymes involved in hydroxy fatty acid biosynthesis and provide examples of organisms where these pathways have been observed.

| Enzyme Class | Function | Example Organisms |

| Cytochrome P450 Monooxygenases | Catalyze the insertion of an oxygen atom from O2 into a C-H bond of a fatty acid. | Bacillus subtilis, Sphingomonas paucimobilis researchgate.net |

| Fatty Acid Hydratases | Catalyze the addition of a water molecule to a carbon-carbon double bond of an unsaturated fatty acid. nih.govnih.govmdpi.com | Lactobacillus plantarum, Stenotrophomonas nitritireducens mdpi.com |

| β-Ketothiolase | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov | Arxula adeninivorans, Cupriavidus necator nih.gov |

| Acetoacetyl-CoA Reductase | Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. nih.gov | Arxula adeninivorans, Cupriavidus necator nih.gov |

| Fatty Acid 2-Hydroxylase (FA2H) | Catalyzes the 2-hydroxylation of fatty acids for sphingolipid synthesis. nih.gov | Mammals nih.gov |

Metabolic Fates and Catabolism of R 3 Hydroxypentadecanoic Acid

Pathways of Degradation and Turnover in Biological Systems

The primary pathway for the degradation of (R)-3-Hydroxypentadecanoic acid in biological systems is mitochondrial beta-oxidation. This is the same fundamental process responsible for breaking down most fatty acids to produce energy. wikipedia.org However, due to its odd-numbered carbon chain and the presence of a hydroxyl group at the beta-position (C3), its catabolism has distinct features.

The initial step involves the activation of the fatty acid in the cytoplasm to its coenzyme A (CoA) derivative, (R)-3-hydroxypentadecanoyl-CoA. hmdb.ca This activated form is then transported into the mitochondrial matrix, the primary site of beta-oxidation. hmdb.ca The transport across the mitochondrial membrane is facilitated by the carnitine shuttle system. hmdb.ca

Once inside the mitochondrion, (R)-3-hydroxypentadecanoyl-CoA enters the beta-oxidation spiral. This process consists of a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA. wikipedia.org Given that (R)-3-Hydroxypentadecanoic acid is already hydroxylated at the C3 position, it would bypass the initial acyl-CoA dehydrogenase step of typical beta-oxidation for the first cycle.

The beta-oxidation of (R)-3-hydroxypentadecanoyl-CoA proceeds for six cycles, yielding six molecules of acetyl-CoA. After these cycles, a five-carbon acyl-CoA remains, which is then cleaved to produce one molecule of acetyl-CoA and one molecule of propionyl-CoA. biochemistryclub.com The production of propionyl-CoA is a hallmark of odd-chain fatty acid metabolism. biochemistryclub.comatlas.org This three-carbon molecule then enters a separate metabolic pathway to be converted into succinyl-CoA, which can then enter the citric acid cycle (Krebs cycle). youtube.com

Enzymatic Machinery Involved in (R)-3-Hydroxypentadecanoic Acid Catabolism

The catabolism of (R)-3-Hydroxypentadecanoic acid is dependent on a specific set of enzymes, primarily those of the beta-oxidation pathway and the subsequent propionyl-CoA metabolism pathway.

| Enzyme | Function in (R)-3-Hydroxypentadecanoic Acid Catabolism | Substrate | Product |

|---|---|---|---|

| Long-chain acyl-CoA synthetase | Activates the fatty acid in the cytoplasm by attaching Coenzyme A. | (R)-3-Hydroxypentadecanoic acid | (R)-3-hydroxypentadecanoyl-CoA |

| Carnitine palmitoyltransferase I (CPT1) | Facilitates transport into the mitochondria by converting the acyl-CoA to an acylcarnitine. hmdb.ca | (R)-3-hydroxypentadecanoyl-CoA | (R)-3-hydroxypentadecanoylcarnitine |

| Carnitine-acylcarnitine translocase | Transports the acylcarnitine across the inner mitochondrial membrane. hmdb.ca | (R)-3-hydroxypentadecanoylcarnitine | (R)-3-hydroxypentadecanoylcarnitine (in matrix) |

| Carnitine palmitoyltransferase II (CPT2) | Converts the acylcarnitine back to its CoA derivative in the mitochondrial matrix. hmdb.ca | (R)-3-hydroxypentadecanoylcarnitine | (R)-3-hydroxypentadecanoyl-CoA |

| 3-hydroxyacyl-CoA dehydrogenase | Oxidizes the hydroxyl group at the beta-position to a keto group. wikipedia.org This enzyme is stereospecific. | (R)-3-hydroxypentadecanoyl-CoA | 3-ketopentadecanoyl-CoA |

| Beta-ketoacyl-CoA thiolase | Cleaves the 3-ketoacyl-CoA to release a two-carbon acetyl-CoA and a shortened acyl-CoA. wikipedia.org | 3-ketoacyl-CoA derivatives | Acetyl-CoA and a C(n-2)-acyl-CoA |

| Propionyl-CoA carboxylase | Carboxylates propionyl-CoA to form D-methylmalonyl-CoA. This reaction requires biotin. youtube.com | Propionyl-CoA | D-Methylmalonyl-CoA |

| Methylmalonyl-CoA epimerase | Converts D-methylmalonyl-CoA to its L-isomer. aocs.org | D-Methylmalonyl-CoA | L-Methylmalonyl-CoA |

| Methylmalonyl-CoA mutase | Rearranges L-methylmalonyl-CoA to form succinyl-CoA. This enzyme requires vitamin B12 as a cofactor. youtube.com | L-Methylmalonyl-CoA | Succinyl-CoA |

Integration into Broader Lipid Metabolism Networks

The catabolism of (R)-3-Hydroxypentadecanoic acid is intricately woven into the larger network of lipid and central carbon metabolism. The acetyl-CoA molecules produced from beta-oxidation are a central hub in cellular metabolism. They can enter the citric acid cycle to be completely oxidized to carbon dioxide, generating ATP, or they can be used as building blocks for the synthesis of other molecules, such as ketone bodies in the liver.

The propionyl-CoA generated from the final round of beta-oxidation provides a unique link to other metabolic pathways. wikipedia.orgnih.gov Its conversion to succinyl-CoA is significant because succinyl-CoA is an intermediate of the citric acid cycle. youtube.com This means that the final three carbons of (R)-3-Hydroxypentadecanoic acid can be used for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. This is in contrast to even-chain fatty acids, whose breakdown products (acetyl-CoA) cannot be converted to glucose in animals. Therefore, odd-chain fatty acids like pentadecanoic acid are considered to have gluconeogenic potential. atlas.org

| Metabolite | Role in the Catabolic Pathway |

|---|---|

| (R)-3-Hydroxypentadecanoic acid | Initial substrate |

| (R)-3-hydroxypentadecanoyl-CoA | Activated form for mitochondrial transport and oxidation hmdb.ca |

| Acetyl-CoA | Primary product of beta-oxidation, enters the citric acid cycle or ketogenesis |

| Propionyl-CoA | Three-carbon end product of odd-chain fatty acid beta-oxidation biochemistryclub.com |

| D-Methylmalonyl-CoA | Intermediate in the conversion of propionyl-CoA to succinyl-CoA youtube.com |

| L-Methylmalonyl-CoA | Intermediate in the conversion of propionyl-CoA to succinyl-CoA youtube.com |

| Succinyl-CoA | Final product of propionyl-CoA metabolism, enters the citric acid cycle youtube.com |

Biological Occurrence and Distribution of R 3 Hydroxypentadecanoic Acid

Presence in Prokaryotic and Eukaryotic Organisms

(R)-3-Hydroxypentadecanoic acid and its related 3-hydroxy fatty acids (3-OH-FAs) are found in both the prokaryotic and eukaryotic domains, indicating a widespread, yet specific, distribution.

In the prokaryotic world, 3-OH-FAs are recognized as integral components of the lipopolysaccharide (LPS) layer of Gram-negative bacteria. While specific data for (R)-3-Hydroxypentadecanoic acid is not extensively detailed across all bacterial species, the presence of a range of 3-OH-FAs with varying carbon chain lengths (from C10 to C18) is a hallmark of these organisms. nih.gov For instance, the Gram-positive bacterium Lactobacillus plantarum has been shown to produce other (R)-3-hydroxy fatty acids, such as (R)-3-hydroxydecanoic acid, suggesting that the capacity for synthesizing these molecules exists beyond Gram-negative bacteria. nih.gov

Among eukaryotes, the presence of 3-hydroxypentadecanoic acid has been reported in the marine sponge Pseudosuberites. nih.gov While the specific stereoisomer was not mentioned, this finding points to its existence in marine invertebrates. Furthermore, there is evidence to suggest that (R)-3-hydroxydecanoic acid, a shorter-chain analogue, is present in all eukaryotes, from yeast to humans, hinting at a conserved role for this class of molecules. hmdb.ca Pentadecanoic acid, the parent fatty acid, is known to be present in various animal and plant tissues. mdpi.com

| Organism Type | Example Organism/Group | Compound(s) Detected | Reference |

| Prokaryote (Gram-negative bacteria) | General | 3-Hydroxy fatty acids (C10-C18) | nih.gov |

| Prokaryote (Gram-positive bacteria) | Lactobacillus plantarum | (R)-3-hydroxydecanoic acid | nih.gov |

| Eukaryote (Marine Invertebrate) | Pseudosuberites | 3-Hydroxypentadecanoic acid | nih.gov |

| Eukaryote (General) | Yeast, Plants, Humans | (R)-3-hydroxydecanoic acid | hmdb.ca |

Localization within Subcellular Compartments and Tissues

The specific subcellular and tissue distribution of (R)-3-Hydroxypentadecanoic acid is an area of ongoing investigation. However, studies on related 3-hydroxy fatty acids provide valuable insights.

In mammals, research on the distribution of various 3-OH-FAs (C10-C18) following the administration of bacterial endotoxin (B1171834) has shown their presence in several tissues. A study in rats revealed that these fatty acids are detectable in the liver, skeletal muscles, and heart. nih.gov This suggests that upon release from bacteria, these molecules can be distributed throughout the host's body. The study also noted that these 3-OH-FAs likely originate from both the endotoxin and mitochondrial beta-oxidation. nih.gov

At the subcellular level, information remains limited. However, the involvement of mitochondria in the metabolism of fatty acids suggests that these organelles could be a site of (R)-3-Hydroxypentadecanoic acid processing. Further research is needed to pinpoint its precise location within different cellular compartments.

| Tissue | Detected 3-OH-FAs | Context | Reference |

| Liver | C10-C18 | Post-endotoxin administration in rats | nih.gov |

| Skeletal Muscles | C10-C18 | Post-endotoxin administration in rats | nih.gov |

| Heart | C10-C18 | Post-endotoxin administration in rats | nih.gov |

Variations in Abundance under Different Physiological and Environmental Conditions

The concentration of (R)-3-Hydroxypentadecanoic acid and its counterparts can fluctuate in response to various physiological and environmental cues.

In the context of bacterial growth, the production of (R)-3-hydroxydecanoic acid by Lactobacillus plantarum has been observed to increase during the logarithmic growth phase, indicating a link between its synthesis and active bacterial metabolism. nih.gov This suggests that the abundance of these molecules can be a dynamic indicator of bacterial activity.

Dietary intake also plays a role in the levels of related fatty acids. For instance, the concentration of pentadecanoic acid (C15:0) in the body is influenced by the consumption of dairy products. nih.gov This highlights the potential for external factors to modulate the internal pool of these fatty acids.

Environmental conditions are also critical determinants of the abundance and composition of 3-OH-FAs in microbial communities. Studies on the degradation of naphthenic acids by aerobic bacteria have shown that factors such as pH, temperature, and the availability of nutrients like nitrogen and phosphorus can significantly influence the metabolic activity of these microbes. nih.gov While not directly measuring (R)-3-Hydroxypentadecanoic acid, this research underscores the sensitivity of microbial fatty acid metabolism to environmental parameters.

| Condition | Organism/System | Observation | Reference |

| Bacterial Growth Phase | Lactobacillus plantarum | Increased (R)-3-hydroxydecanoic acid during logarithmic growth | nih.gov |

| Diet | Humans | Pentadecanoic acid (C15:0) levels influenced by dairy intake | nih.gov |

| Environmental Factors (pH, Temp, Nutrients) | Aerobic Bacteria | Degradation of related acids influenced by these factors | nih.gov |

Ecological Distribution and Environmental Relevance in Microbial Systems

(R)-3-Hydroxypentadecanoic acid and other 3-hydroxy fatty acids hold ecological significance, particularly in the intricate world of microbial interactions and their environment.

These molecules can serve as signaling compounds in microbial communities. For example, 3-hydroxy palmitic acid methyl ester, a related compound, acts as a quorum-sensing molecule in the plant pathogen Ralstonia solanacearum, regulating the expression of virulence genes. researchgate.net The degradation of such signaling molecules by other bacteria represents a form of "quorum quenching," a mechanism that can disrupt pathogenic processes and highlights the role of these fatty acids in inter-species communication and competition.

Furthermore, (R)-3-hydroxyalkanoic acids have been shown to activate the innate immune responses in plants. nih.gov This suggests a role for these bacterial-derived molecules in mediating interactions between microbes and their eukaryotic hosts. The ability of plants to recognize these fatty acids points to a co-evolutionary relationship where the host has developed mechanisms to detect microbial presence.

The distribution of 3-OH-FAs in the environment, such as in soils and sediments, is also being explored as a biomarker for microbial community composition and as a proxy for environmental conditions like temperature and pH. nih.govnih.gov This application is based on the principle that the relative abundance and types of these fatty acids in an environment reflect the microbial populations present and their metabolic responses to their surroundings.

| Ecological Role/Relevance | Example System | Mechanism/Observation | Reference |

| Quorum Sensing | Ralstonia solanacearum | 3-hydroxy palmitic acid methyl ester regulates virulence | researchgate.net |

| Plant-Microbe Interaction | Arabidopsis thaliana | (R)-3-hydroxyalkanoic acids activate plant innate immunity | nih.gov |

| Environmental Biomarker | Soil and Sediments | 3-OH-FA profiles reflect microbial communities and environmental conditions | nih.govnih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of R 3 Hydroxypentadecanoic Acid

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatographic methods are fundamental in distinguishing between the enantiomers of 3-hydroxypentadecanoic acid and assessing the purity of the (R)-enantiomer.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Stereochemical Analysis

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the stereochemical analysis of volatile compounds. For 3-hydroxy fatty acids like pentadecanoic acid, derivatization is a necessary prerequisite to increase volatility and thermal stability for GC analysis. rsc.orgnih.gov The hydroxyl and carboxylic acid groups are typically converted to less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers and methyl esters. nih.gov

The separation of the (R)- and (S)-enantiomers is then achieved on a chiral stationary phase within the GC column. These phases are often based on derivatized cyclodextrins, which create a chiral environment allowing for differential interaction with the enantiomers, leading to their separation. gcms.cz The mass spectrometer detector provides not only quantification but also structural information based on the fragmentation patterns of the derivatized analyte, confirming the identity of the separated enantiomers. nih.gov The retention times of the enantiomers will differ, allowing for their individual quantification. libretexts.org

Key Considerations for Chiral GC-MS Analysis:

| Parameter | Description | Relevance to (R)-3-Hydroxypentadecanoic Acid Analysis |

| Derivatization | Chemical modification to increase volatility and thermal stability. Common methods include esterification of the carboxylic acid and silylation of the hydroxyl group. rsc.orgnih.gov | Essential for preparing (R)-3-hydroxypentadecanoic acid for gas-phase analysis. |

| Chiral Stationary Phase | A stationary phase containing a chiral selector, typically a cyclodextrin (B1172386) derivative, that interacts differently with enantiomers. gcms.cz | The core component enabling the separation of (R)- and (S)-3-hydroxypentadecanoic acid. |

| Temperature Program | The controlled variation of the column temperature during the analysis to optimize separation. | Crucial for achieving baseline resolution between the enantiomeric peaks. |

| Mass Spectrometry Detection | Provides mass-to-charge ratio information for eluted compounds, aiding in identification and quantification. | Confirms the molecular weight and fragmentation pattern of the derivatized (R)-3-hydroxypentadecanoic acid. |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC-MS, particularly for less volatile compounds or when derivatization is undesirable. aocs.org The enantiomeric separation of 3-hydroxy fatty acids can be achieved through two primary approaches: direct and indirect separation. chiralpedia.com

Direct separation involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have proven effective for the resolution of various fatty acid enantiomers. nih.gov An enantioselective gradient UHPLC-MS/MS method using a polysaccharide-based column has been developed for the chiral separation of 3-hydroxy fatty acids with carbon chain lengths from C8 to C18. nih.gov

Indirect separation involves derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase. For instance, 3-hydroxy fatty acids can be converted to their 3,5-dinitrophenyl urethane (B1682113) derivatives, which can then be separated by HPLC on a chiral column. nih.gov

Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for the definitive structural confirmation and quantification of (R)-3-hydroxypentadecanoic acid.

Mass Spectrometry (MS) Applications in Targeted and Untargeted Metabolomics of (R)-3-Hydroxypentadecanoic Acid

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of modern metabolomics and provides high sensitivity and selectivity for the analysis of fatty acids.

Targeted metabolomics focuses on the quantification of specific, known metabolites. In the context of (R)-3-hydroxypentadecanoic acid, this involves developing highly specific methods, often using tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode. nih.gov This approach offers excellent sensitivity and is ideal for quantifying the analyte in complex biological matrices. nih.gov A UHPLC-MS/MS method has been successfully developed for the enantioselective analysis of 3-hydroxy fatty acids in plasma and platelets. nih.gov

Untargeted metabolomics aims to comprehensively profile all detectable metabolites in a sample to identify novel biomarkers or metabolic pathways. nih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, are typically used to acquire data on a wide range of metabolites. nih.gov Subsequent data analysis can reveal the presence of (R)-3-hydroxypentadecanoic acid and its correlation with other metabolites, providing insights into its metabolic context.

Common Mass Spectrometry Ionization Techniques:

| Ionization Technique | Description | Application to (R)-3-Hydroxypentadecanoic Acid |

| Electrospray Ionization (ESI) | A soft ionization technique that produces intact molecular ions. | Commonly used in LC-MS for the analysis of polar molecules like fatty acids. |

| Electron Ionization (EI) | A hard ionization technique that causes extensive fragmentation. rsc.org | Typically used in GC-MS, providing characteristic fragmentation patterns for structural identification. rsc.org |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to improve the analytical properties of a compound. researchgate.net For (R)-3-hydroxypentadecanoic acid, derivatization can enhance chromatographic separation, improve ionization efficiency in mass spectrometry, and enable chiral recognition.

Common derivatization strategies for hydroxy fatty acids include:

Esterification: The carboxylic acid group is converted to an ester (e.g., methyl ester) to increase volatility for GC analysis. rsc.org

Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether to increase volatility and thermal stability. lipidmaps.org

Chiral Derivatization: As mentioned earlier, reaction with a chiral derivatizing agent forms diastereomers that can be separated on an achiral column. chiralpedia.com

Sensitivity Enhancement: Derivatization with reagents that introduce a readily ionizable group can significantly enhance detection sensitivity in mass spectrometry. For instance, derivatization with N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) can improve sensitivity by introducing a permanent positive charge. researchgate.net

The choice of derivatization strategy depends on the analytical technique being employed and the specific goals of the analysis, whether it be for stereochemical determination, quantification, or structural confirmation.

Isotope-Labeled (R)-3-Hydroxypentadecanoic Acid in Tracer Studies and as Internal Standards

The use of stable isotope-labeled compounds is a cornerstone of modern analytical and metabolic research. researchgate.net Isotopically labeled analogues of (R)-3-hydroxypentadecanoic acid, typically incorporating heavy isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), serve two primary and critical functions: as highly accurate internal standards for quantitative analysis and as tracers to investigate metabolic pathways in vivo and in vitro. researchgate.netnih.gov

Application as an Internal Standard

In quantitative mass spectrometry (MS), an internal standard is essential for achieving accurate and reproducible measurements. scioninstruments.com Its purpose is to correct for variations that can occur during sample preparation, such as extraction losses, and for fluctuations in the instrument's signal response. scioninstruments.com An ideal internal standard behaves identically to the analyte of interest throughout the entire analytical process but is still distinguishable by the detector. scioninstruments.com

Stable isotope-labeled (R)-3-hydroxypentadecanoic acid is considered the gold standard for this application. scioninstruments.comisotope.com By replacing one or more atoms with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), a molecule is created that is chemically and physically almost identical to the natural, or "unlabeled," compound. It exhibits the same extraction efficiency, derivatization reactivity, and ionization behavior in the mass spectrometer. However, due to the mass difference, it has a distinct mass-to-charge ratio (m/z) that allows the instrument to measure it independently from the unlabeled analyte it is meant to quantify. isotope.com

For example, a deuterated version, such as (R)-3-hydroxypentadecanoic acid-d₃, might be added at a known concentration to a biological sample (e.g., plasma or tissue homogenate) before extraction. lipidmaps.org During analysis, the ratio of the signal from the endogenous, unlabeled analyte to the signal from the known amount of the labeled internal standard is used to calculate the precise concentration of (R)-3-hydroxypentadecanoic acid in the original sample. This isotope dilution mass spectrometry (IDMS) approach corrects for procedural inconsistencies and matrix effects, which can suppress or enhance ionization, leading to highly reliable data. isotope.com

The table below illustrates the mass differences between the natural compound and potential isotopically labeled versions used as internal standards.

Interactive Table 1: Comparison of Unlabeled and Labeled (R)-3-Hydroxypentadecanoic Acid

| Compound Name | Isotopic Label | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (vs. Unlabeled) | Primary Use |

| (R)-3-Hydroxypentadecanoic acid | None | C₁₅H₃₀O₃ | 258.2195 | 0 | Analyte |

| (R)-3-Hydroxypentadecanoic acid-d₃ | Deuterium (D₃) | C₁₅H₂₇D₃O₃ | 261.2383 | +3.0188 | Internal Standard |

| (R)-3-Hydroxypentadecanoic acid-¹³C₅ | Carbon-13 (¹³C₅) | ¹³C₅C₁₀H₃₀O₃ | 263.2363 | +5.0168 | Internal Standard / Tracer |

Note: The molecular formulas and masses for labeled compounds are illustrative examples.

Utility in Metabolic Tracer Studies

Beyond quantification, isotope labeling is a powerful tool for tracing the metabolic fate of molecules within a biological system, a technique known as metabolic flux analysis (MFA). mdpi.comresearchgate.net By introducing a ¹³C-labeled version of (R)-3-hydroxypentadecanoic acid to cells or an organism, researchers can track the journey of the carbon atoms as the molecule is metabolized. nih.gov

In a typical ¹³C-MFA experiment, a substrate with a specific ¹³C labeling pattern is supplied to a system at a metabolic and isotopic steady state. nih.govfrontiersin.org As the labeled (R)-3-hydroxypentadecanoic acid is processed through various biochemical reactions—such as fatty acid oxidation or elongation—the ¹³C atoms are incorporated into downstream metabolites. By extracting these metabolites and analyzing their mass isotopomer distributions with MS, the activity (or flux) of the metabolic pathways involved can be quantified. researchgate.netfrontiersin.org

For instance, if ¹³C-labeled (R)-3-hydroxypentadecanoic acid were administered, one could investigate its rate of conversion to acetyl-CoA through beta-oxidation. The appearance of the ¹³C label in acetyl-CoA and subsequently in metabolites of the citric acid cycle would provide a quantitative map of its catabolic processing. This approach reveals not only the pathways involved but also their relative importance and potential bottlenecks under different physiological or pathological conditions. mdpi.comnih.gov

The following table provides a simplified, hypothetical example of how ¹³C atoms from (R)-3-hydroxypentadecanoic acid could be traced through a metabolic pathway.

Interactive Table 2: Hypothetical Tracer Study of ¹³C-Labeled (R)-3-Hydroxypentadecanoic Acid

| Labeled Precursor | Metabolic Pathway | Potential Labeled Product(s) | Information Gained |

| (R)-3-Hydroxypentadecanoic acid (uniformly ¹³C-labeled) | Beta-oxidation | ¹³C-labeled Acetyl-CoA, ¹³C-labeled Propionyl-CoA | Rate of fatty acid catabolism |

| (R)-3-Hydroxypentadecanoic acid (uniformly ¹³C-labeled) | Citric Acid Cycle (via Acetyl-CoA) | ¹³C-labeled Citrate, ¹³C-labeled Succinate, ¹³C-labeled Malate | Flux into central carbon metabolism |

| (R)-3-Hydroxypentadecanoic acid (uniformly ¹³C-labeled) | Fatty Acid Elongation | ¹³C-labeled (R)-3-Hydroxyheptadecanoic acid | Activity of fatty acid synthesis/modification pathways |

These advanced methodologies underscore the indispensable role of isotope-labeled (R)-3-hydroxypentadecanoic acid in providing precise quantification and deep mechanistic insights into its metabolic significance.

Biological Functions and Roles of R 3 Hydroxypentadecanoic Acid in Experimental Models

Role as an Intermediate in Specific Metabolic Pathways and Lipid Signaling

(R)-3-Hydroxypentadecanoic acid is recognized as an intermediate in fatty acid metabolism. The biosynthesis of fatty acids is a cyclical process involving a series of enzymatic reactions. In this pathway, (R)-3-hydroxyacyl-ACP (acyl carrier protein) intermediates are formed. For instance, analogous compounds such as (R)-3-hydroxy-hexadecanoic acid and (R)-3-hydroxytetradecanoic acid are established intermediates in the biosynthesis of their respective fatty acids. nih.gov The general pathway involves the reduction of a 3-oxoacyl-ACP to an (R)-3-hydroxyacyl-ACP, which is then dehydrated to form a trans-2-enoyl-ACP. nih.gov Given that pentadecanoic acid (C15:0) is a known odd-chain fatty acid, (R)-3-hydroxypentadecanoic acid serves as its corresponding precursor in the fatty acid elongation cycle. The metabolism of odd-chain fatty acids like C15:0 ultimately yields propionyl-CoA, distinguishing it from the acetyl-CoA produced from even-chain fatty acids. nih.gov

Beyond its role in primary metabolism, there is evidence that 3-hydroxy fatty acids participate in lipid signaling. While direct signaling roles for the C15 variant are still under investigation, closely related molecules have been identified as key signaling compounds. For example, various 3-hydroxy fatty acids and their derivatives function as quorum-sensing molecules in bacteria, allowing them to coordinate gene expression with population density. nih.govmdpi.comyoutube.com These signaling activities can regulate virulence, biofilm formation, and motility. mdpi.comyoutube.comyoutube.com Furthermore, bacteria-derived 3-hydroxydodecanoic acid has been shown to induce a potent anti-tumor immune response by signaling through the GPR84 receptor in mouse models, highlighting a role in host-microbe communication. nih.gov

Involvement in Microbial Physiology and Virulence Mechanisms (e.g., Lipid A component)

The role of (R)-3-hydroxypentadecanoic acid is particularly prominent in the context of microbial physiology, where it serves as a fundamental structural component of the outer membrane of Gram-negative bacteria.

Lipopolysaccharide (LPS), or endotoxin (B1171834), is a major component of the outer membrane of Gram-negative bacteria, and its lipid portion, known as Lipid A, is responsible for anchoring the LPS molecule in the membrane. wikipedia.orgnih.gov The structure of Lipid A is critical for its biological activity and the integrity of the bacterial membrane. nih.gov A key and conserved feature of Lipid A is the presence of (R)-3-hydroxy fatty acids, which are typically attached directly to the glucosamine (B1671600) disaccharide backbone. wikipedia.orgnih.govnih.gov While the most commonly studied bacteria like E. coli feature even-chain 3-hydroxy fatty acids (e.g., C12, C14), a number of bacterial species have been shown to incorporate odd-chain fatty acids into their Lipid A. wikipedia.orgnih.gov

Research into bacteria from extreme environments has revealed significant variability in Lipid A acylation, including the presence of odd-chain fatty acids like C11:0 and others. nih.gov This structural diversity is believed to be an adaptive mechanism to maintain membrane fluidity and function across different temperatures. nih.gov The incorporation of odd-chain fatty acids such as (R)-3-hydroxypentadecanoic acid into the Lipid A structure is therefore a documented phenomenon in certain bacterial species, contributing to the heterogeneity of LPS. nih.govresearchgate.net

Table 1: Examples of 3-Hydroxy Fatty Acids in Bacterial Lipid A

| Bacterial Group/Example | Common 3-Hydroxy Fatty Acid Chain Lengths | Significance of Variation |

| Enterobacteriaceae (E. coli) | C12, C14 | Represents a common, well-studied Lipid A structure. wikipedia.org |

| Francisella novicida | C16, C18 | Acyl chain length is regulated by temperature, affecting virulence. nih.gov |

| Psychrobacter cryohalolentis | C10, C12, and odd-chains | High variability, including odd-chain fatty acids, may aid adaptation to low temperatures. nih.gov |

| Thermomonas hydrothermalis | C11:0 | Exclusive use of an odd-chain fatty acid in its putative Lipid A structure. nih.gov |

The composition of Lipid A, including the length and type of its acyl chains, directly influences the integrity and function of the bacterial outer membrane. nih.govnih.gov The highly ordered structure conferred by the 3-hydroxyacyl residues provides stability and creates a permeability barrier against many antimicrobial agents. nih.gov Variations in acyl chain length, such as the inclusion of odd-chain fatty acids like (R)-3-hydroxypentadecanoic acid, can alter the fluidity of the outer membrane. nih.gov This modulation of membrane dynamics is a strategy used by bacteria to adapt to environmental stresses and can impact their resistance to host immune defenses, such as antimicrobial peptides. nih.gov

Furthermore, the precursors of (R)-3-hydroxy fatty acids are integral to other virulence-related processes. For instance, (R)-3-hydroxyalkanoyl-CoA molecules are precursors for the synthesis of 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), which in turn are used to produce rhamnolipids. nih.gov Rhamnolipids are biosurfactants essential for bacterial swarming motility and the development of biofilms, which are critical for the successful colonization of hosts by pathogens like Pseudomonas aeruginosa. nih.gov

Participation in Intercellular Communication and Signaling Pathways in Model Systems

3-Hydroxy fatty acids are a class of molecules known to be involved in intercellular communication, particularly in quorum sensing (QS). QS is a system of cell-to-cell communication that allows bacteria to monitor their population density and coordinate collective behaviors. youtube.com In many Gram-negative bacteria, the signaling molecules used for QS are N-acyl-homoserine lactones (AHLs), which consist of a homoserine lactone ring attached to a fatty acyl side chain. youtube.comyoutube.com The intermediates in fatty acid biosynthesis, including (R)-3-hydroxy fatty acids, are diverted to produce these AHLs. nih.gov

Specific examples from experimental models underscore this signaling role:

Ralstonia solanacearum : This plant pathogen uses 3-hydroxy palmitic acid methyl ester (3-OH-PAME), a C16 derivative, as its primary QS molecule to regulate virulence factors. nih.gov Endophytic bacteria capable of degrading this signal molecule were shown to reduce the pathogen's virulence. nih.gov

Cryptococcus neoformans : This pathogenic yeast produces 3-hydroxy fatty acids, which have been shown to protect the yeast from phagocytosis by amoebae, suggesting a role in evading predation by single-celled organisms. frontiersin.org

Lactobacillus plantarum : This bacterium excretes several (R)-3-hydroxy fatty acids, including C10, C12, and C14 variants, which exhibit antifungal activity, indicating a role in microbial competition. nih.gov

These examples demonstrate a conserved role for 3-hydroxy fatty acids as signaling molecules in microbial ecosystems, mediating interactions related to virulence, competition, and defense.

Modulatory Effects on Enzyme Activities and Protein Functions in vitro

While much of the research on 3-hydroxy fatty acids focuses on their structural and signaling roles, there is evidence that they can directly modulate the function of specific proteins. An in vitro study investigating the interaction between the pathogenic yeast Cryptococcus and its predator, the amoeba, provides a clear example. It was found that 3-hydroxy fatty acids produced by the yeast could suppress the levels of a fetuin A-like protein in the amoeba. frontiersin.org This protein is believed to be important for enhancing phagocytosis. By reducing the levels of this protein, the 3-hydroxy fatty acids exerted an anti-phagocytic effect, thereby protecting the yeast cells from being consumed. frontiersin.org This finding suggests that (R)-3-hydroxypentadecanoic acid and its analogs can act as modulators of protein expression and function, which in turn alters cellular behavior and interactions between different organisms.

Influence on Membrane Dynamics and Structure in Artificial Bilayers and Cellular Models

The physical properties of (R)-3-hydroxypentadecanoic acid, as a long, saturated fatty acid with a hydroxyl group, dictate its influence on the structure and dynamics of lipid membranes. Its primary role in this context is as a component of Lipid A in the bacterial outer membrane. nih.gov The incorporation of fatty acids into a lipid bilayer affects several key properties:

Membrane Fluidity and Packing : The length and saturation of acyl chains are major determinants of membrane fluidity. The inclusion of odd-chain fatty acids can disrupt the highly ordered packing of even-chain phospholipids, potentially increasing membrane fluidity. nih.gov

Bilayer Thickness and Elasticity : Fatty acids can alter the thickness and elastic properties of a bilayer. Studies on other fatty acids have shown they can change membrane stiffness and promote or inhibit the formation of lipid domains. rsc.orgresearchgate.net

Curvature Stress : The molecular shape of a lipid influences the curvature stress of a membrane. The introduction of a molecule like (R)-3-hydroxypentadecanoic acid into a membrane can alter the lateral pressure profile, which can affect the function of membrane proteins and the propensity for membrane fusion or fission. nih.gov

Synthetic Strategies and Chemical Derivatization of R 3 Hydroxypentadecanoic Acid

Asymmetric Synthesis Routes for the Stereoselective Production of (R)-3-Hydroxypentadecanoic Acid

The stereoselective synthesis of the (R)-enantiomer of 3-hydroxypentadecanoic acid is paramount for its use in biological and mechanistic studies. Chemists have employed organocatalytic methods, chiral auxiliaries, and enzymatic pathways to achieve high stereocontrol.

Asymmetric synthesis using chiral auxiliaries is a well-established strategy for producing enantiomerically pure compounds. sigmaaldrich.com A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgresearchgate.net After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of chiral 3-hydroxy acids, oxazolidinones, such as those developed by Evans, are widely used. researchgate.net In a typical sequence, an N-acyl oxazolidinone is prepared, which then undergoes a diastereoselective aldol (B89426) reaction. researchgate.netpurdue.edu The stereochemical outcome is controlled by the chiral auxiliary, leading to the formation of two new stereocenters with high precision. researchgate.net

Another powerful approach involves using camphor-derived auxiliaries like camphorsultam, which can enforce high diastereoselectivity in reactions such as Michael additions and aldol condensations. wikipedia.org A "chiral pool" approach offers an alternative strategy, starting from an inexpensive, naturally chiral molecule. For instance, (R)-3-hydroxydecanoic acid and its analogs have been synthesized from cellulose-derived levoglucosenone (B1675106) (LGO). nih.govfrontiersin.org This method leverages the inherent chirality of the starting material to set the desired (R)-configuration at the C-3 position without needing a specific enantioselective reaction step. nih.govfrontiersin.org

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | High diastereoselectivity, predictable stereochemistry, establishes two contiguous stereocenters. researchgate.net |

| Camphorsultam | Michael Additions, Diels-Alder Reactions | Rigid bicyclic structure provides excellent stereocontrol. wikipedia.org |

| Pseudoephedrine | Asymmetric Alkylation | Forms a chiral amide, directs alkylation to produce syn-products with high diastereoselectivity. wikipedia.org |

| BINOL | Asymmetric Alkylation of Glycine Derivatives | Axially chiral ligand used to create uncommon α-amino acids. wikipedia.org |

Enzymatic and biotransformation methods provide a green and highly selective alternative to classical chemical synthesis for producing chiral molecules. chemrxiv.orgresearchgate.net These biocatalytic approaches often operate under mild conditions and can yield products with very high enantiomeric excess.

A bi-enzymatic cascade system has been developed for the synthesis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). chemrxiv.org This process uses two key enzymes:

Hydratase : An oleate (B1233923) hydratase from Lactobacillus acidophilus catalyzes the stereospecific addition of water to the double bond of an unsaturated fatty acid (e.g., oleic acid) to produce a stereospecific hydroxy fatty acid, such as (R)-10-hydroxystearic acid. researchgate.net

Lipase (B570770) : A lipase, such as Candida antarctica lipase A (CALA), then catalyzes the esterification of the resulting hydroxy fatty acid with another fatty acid to form the FAHFA. chemrxiv.orgresearchgate.net

This enzymatic approach is scalable and allows for the synthesis of structurally diverse and stereospecific FAHFAs. chemrxiv.org Other enzymatic strategies involve using lipases for the kinetic resolution of racemic mixtures. For example, PS Amano lipase can be used for the enantioselective acetylation of a racemic 3-hydroxy ester, allowing for the separation of the enantiomers. nih.govfrontiersin.org Furthermore, specific enzymes from metabolic pathways, such as enoyl-CoA hydratase, are responsible for the hydration of enoyl-CoA intermediates to form 3-hydroxyacyl-CoAs, demonstrating nature's route to these molecules. nih.gov

Preparation of Structurally Modified Analogs and Derivatives for Research Applications

To explore structure-activity relationships (SAR) and to develop tools for biological research, structurally modified analogs of (R)-3-hydroxypentadecanoic acid are synthesized. Modifications typically target the carboxyl group, the hydroxyl group, or the aliphatic chain.

(R)-3-hydroxypentadecanoic acid is a precursor to a class of lipids known as FAHFAs, where the hydroxyl group is esterified with another fatty acid. nih.gov The synthesis of these esters is crucial for studying their biological roles. acs.org

The most common method for FAHFA synthesis is lipase-catalyzed esterification. chemrxiv.org Enzymes like Candida antarctica lipase A (CALA) are efficient catalysts for this transformation, joining the hydroxyl group of (R)-3-hydroxypentadecanoic acid with the carboxyl group of another fatty acid (e.g., palmitic acid, oleic acid). chemrxiv.orgacs.org This reaction can be performed in a one-pot, two-step process following the enzymatic hydration of an unsaturated fatty acid. chemrxiv.org Chemical synthesis is also possible, often involving the activation of the fatty acid as an acyl chloride, which then reacts with the hydroxyl group of the protected 3-hydroxy acid. nih.gov While not explicitly detailed for (R)-3-hydroxypentadecanoic acid, amidation reactions would proceed similarly, reacting an activated carboxyl group with an amine to form an amide linkage, yielding structurally diverse analogs for research.

Table 2: Examples of Synthesized FAHFA Analogs

| Hydroxy Fatty Acid Moiety | Esterified Fatty Acid | Resulting FAHFA (Abbreviation) | Reference |

| 10-Hydroxystearic Acid | Palmitic Acid | 10-PAHSA | researchgate.net |

| 5-Hydroxyoctadecanoic Acid | Palmitic Acid | 5-POHSA | mdpi.com |

| 9-Hydroxyoctadecanoic Acid | Palmitic Acid | 9-PAHSA | mdpi.com |

| 12-Hydroxystearic Acid | Palmitic Acid | 12-PAHSA | acs.org |

Beyond esterification, the hydroxyl group and the aliphatic chain of (R)-3-hydroxypentadecanoic acid can be altered to probe their influence on biological activity.

Hydroxyl Group Modification : The hydroxyl group can be replaced with other functionalities. For instance, studies on lipid A, which contains 3-hydroxy fatty acids, have shown that replacing the hydroxyl groups with succinyl or acetyl residues can drastically alter endotoxic activity. nih.gov Such modifications can be achieved through standard chemical reactions, providing insight into the importance of the hydroxyl group for receptor binding or enzymatic processing.

Aliphatic Chain Modification : The length and saturation of the C12 alkyl chain can be modified to study its role in fitting into binding pockets. Chain elongation can be achieved using techniques like cross-metathesis. nih.govfrontiersin.org This reaction, often catalyzed by Grubbs-type ruthenium catalysts, allows for the coupling of an alkene-terminated precursor with another alkene, effectively extending the carbon chain. frontiersin.org Conversely, shorter chain analogs can be synthesized from different starting materials. The chain length of 3-hydroxyalkanoic acids has been shown to be a critical determinant of the biological activity of peptides they are conjugated to. nih.gov Other modifications could include introducing unsaturation or branching into the aliphatic tail. researchgate.net

Synthesis of Isotope-Labeled Probes for Mechanistic Studies

Isotope-labeled probes are indispensable tools for tracing the metabolic fate of molecules in biological systems and for elucidating reaction mechanisms. nih.gov Stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), are incorporated into the structure of (R)-3-hydroxypentadecanoic acid.

The synthesis of these labeled compounds requires strategic planning to introduce the isotope at a specific, known position. nih.govnii.ac.jp This often involves using labeled starting materials or reagents in a multi-step synthesis. For example, deuterium-labeled fatty acids can be prepared and then used to track their incorporation into more complex lipids like phospholipids. nih.gov

Once synthesized, these labeled probes can be administered to cells or organisms, and their journey through metabolic pathways can be monitored using mass spectrometry. researchgate.netnih.gov Chemical isotope labeling-assisted liquid chromatography-mass spectrometry (CIL-LC-MS) is a powerful technique used for the comprehensive screening and quantification of FAHFAs and other lipids in biological samples. researchgate.net By comparing the mass spectra of labeled and unlabeled metabolites, researchers can identify downstream products and quantify metabolic fluxes, providing critical insights into the biosynthesis and degradation of (R)-3-hydroxypentadecanoic acid and its derivatives. nih.gov

Interactions of R 3 Hydroxypentadecanoic Acid with Macromolecular Targets in Research Models

Binding Studies with Receptor Proteins and Enzymes

The interaction of (R)-3-hydroxypentadecanoic acid with specific protein targets is a key area of investigation. While direct binding data for this specific molecule is limited, studies on structurally related 3-hydroxy fatty acids provide valuable insights into its potential receptor and enzyme interactions.

Medium-chain 3-hydroxy fatty acids have been identified as agonists for G-protein coupled receptors (GPCRs) such as hydroxycarboxylic acid receptor 3 (HCA3) and GPR84. nih.govnih.govnih.gov These receptors are involved in metabolic regulation and immune responses. For instance, 3-hydroxydecanoic acid, a shorter-chain analogue, activates both HCA3 and GPR84, initiating downstream signaling cascades. nih.gov It is plausible that (R)-3-hydroxypentadecanoic acid, with its longer acyl chain, may also interact with these or other related GPCRs, although its specific affinity and efficacy remain to be determined.

Another critical family of receptors is the Toll-like receptors (TLRs), which play a central role in the innate immune system. TLR4, in complex with its co-receptor MD-2, recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Lipid A, the bioactive component of LPS, often contains 3-hydroxy fatty acids. Research has shown that various forms of lipid A and their synthetic analogues, which include different 3-hydroxy fatty acids, can act as either agonists or antagonists of TLR4. nih.gov For example, the lipid A from Rhodobacter sphaeroides contains 3-hydroxydecanoic acid and acts as a potent TLR4 antagonist. nih.gov The specific role of (R)-3-hydroxypentadecanoic acid in modulating TLR4 signaling is an active area of research.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is a known carrier for various endogenous and exogenous molecules, including fatty acids. nih.gov The binding affinity of fatty acids to HSA is influenced by their chain length and the presence of functional groups. nih.gov Studies on flavone (B191248) analogues have shown that the introduction of a hydroxyl group can significantly increase binding affinity to HSA. nih.gov While specific binding data for (R)-3-hydroxypentadecanoic acid to HSA is not yet available, it is expected to bind to one of the several fatty acid binding sites on the albumin molecule. nih.gov

| Receptor/Enzyme Target | Observed Interaction with Related 3-Hydroxy Fatty Acids | Potential Interaction with (R)-3-Hydroxypentadecanoic Acid | References |

| HCA3 | Agonism by 3-hydroxydecanoic acid. | Potential for agonism or antagonism, chain length may influence affinity and efficacy. | nih.govnih.govnih.gov |

| GPR84 | Agonism by 3-hydroxydecanoic acid. | Potential for agonism or antagonism, chain length may influence affinity and efficacy. | nih.govnih.govnih.gov |

| TLR4/MD-2 | Component of Lipid A, can be agonistic or antagonistic depending on the overall structure. | Potential to modulate TLR4 signaling, either as a direct ligand or as part of a larger lipid structure. | nih.gov |

| Human Serum Albumin (HSA) | Binds various fatty acids; hydroxyl groups can increase binding affinity. | Expected to bind to fatty acid binding sites, with the hydroxyl group potentially enhancing affinity. | nih.govnih.gov |

Modulation of Protein-Lipid Interactions

The cellular membrane is a dynamic environment where the interplay between lipids and proteins is fundamental for cellular function. (R)-3-hydroxypentadecanoic acid, as a lipid molecule, has the potential to modulate these interactions by altering the physical properties of the lipid bilayer.

The introduction of fatty acids into a lipid membrane can affect its fluidity, thickness, and curvature, which in turn can influence the conformation and function of membrane-embedded proteins. nih.govnih.govmdpi.com For instance, unsaturated fatty acids are known to increase membrane fluidity. While specific studies on the biophysical effects of (R)-3-hydroxypentadecanoic acid are scarce, its long saturated acyl chain would be expected to have an ordering effect on the membrane, potentially decreasing fluidity. The presence of the 3-hydroxy group could introduce specific hydrogen bonding interactions with lipid headgroups or with membrane proteins.

The function of many membrane proteins, including ion channels and receptors, is sensitive to the lipid environment. nih.govnih.govmdpi.com Changes in bilayer properties can allosterically modulate the activity of these proteins. It is hypothesized that (R)-3-hydroxypentadecanoic acid could influence the function of membrane proteins by altering the local lipid environment, though experimental verification is needed.

| Membrane Property | Potential Effect of (R)-3-Hydroxypentadecanoic Acid | Consequence for Protein-Lipid Interactions | References |

| Membrane Fluidity | May decrease fluidity due to its long saturated chain. | Could alter the conformational dynamics of membrane proteins. | nih.govmdpi.com |

| Bilayer Thickness | May increase local bilayer thickness. | Can affect the transmembrane domain orientation and function of integral proteins. | arxiv.org |

| Interfacial Hydrogen Bonding | The 3-hydroxy group can act as a hydrogen bond donor/acceptor. | May lead to specific interactions with lipid headgroups or protein residues at the membrane interface. | nih.gov |

Investigation of (R)-3-Hydroxypentadecanoic Acid within Lipid Rafts and Membrane Microdomains

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. These domains serve as platforms for organizing signaling molecules and are implicated in various cellular processes. nih.govdntb.gov.uanih.gov The lipid composition of these rafts is critical for their stability and function.

While there is no direct evidence of (R)-3-hydroxypentadecanoic acid being a component of lipid rafts, the incorporation of other fatty acids has been shown to modulate the properties of these microdomains. For example, n-3 polyunsaturated fatty acids can alter the composition and signaling capacity of lipid rafts in T-cells. acs.orgnih.gov

The investigation of whether (R)-3-hydroxypentadecanoic acid partitions into lipid rafts is an important area for future research. Techniques such as detergent-free raft isolation followed by lipidomics analysis could reveal its presence and relative abundance in these microdomains. nih.govdntb.gov.ua If found to be enriched in lipid rafts, it could suggest a role in modulating the signaling pathways that are concentrated in these domains.

| Research Question | Experimental Approach | Potential Findings | References |

| Does (R)-3-hydroxypentadecanoic acid localize to lipid rafts? | Detergent-free isolation of lipid rafts followed by mass spectrometry-based lipidomics. | Determination of the relative enrichment of the fatty acid in raft versus non-raft fractions. | nih.govdntb.gov.uanih.govyoutube.com |

| How does it affect lipid raft properties? | Biophysical studies on model membranes (e.g., fluorescence spectroscopy, atomic force microscopy). | Changes in domain size, stability, and fluidity of raft-like lipid mixtures. | mdpi.com |

| What is the functional consequence of its potential raft localization? | Analysis of signaling pathways known to be regulated in lipid rafts in cells treated with the fatty acid. | Modulation of receptor clustering, enzyme activity, or downstream signaling events. | acs.orgnih.gov |

Research Applications and Methodological Utility of R 3 Hydroxypentadecanoic Acid

(R)-3-Hydroxypentadecanoic Acid as a Biomarker in Experimental Biological Systems

The distinct origin and distribution of (R)-3-hydroxypentadecanoic acid and other 3-hydroxy fatty acids (3-OH-FAs) make them effective biomarkers in diverse experimental contexts, from identifying bacterial presence to profiling metabolic changes.

3-Hydroxy fatty acids are characteristic components of the lipopolysaccharide (LPS), or endotoxin (B1171834), layer found in the outer membrane of most Gram-negative bacteria. gerli.comnih.gov This specificity allows for their use as chemical markers to detect and quantify Gram-negative bacteria in various environmental and biological samples. gerli.comnih.gov The analysis of 3-OH-FA profiles can also aid in the chemotaxonomic classification and differentiation of various bacterial species.

For instance, the cellular fatty acid composition, including hydroxylated fatty acids, is a key component in the identification of many bacterial species. The analysis of these fatty acid profiles can reveal complex patterns that are unique to certain genera or species. A notable example is the genus Legionella, where the profiles of hydroxylated fatty acids are exceptionally complex and can be used to differentiate between species. nih.gov A study of 29 Legionella species revealed that the patterns of monohydroxylated and dihydroxylated fatty acids, including branched and unbranched forms, could be used to group the species in a manner that reflects their genetic relationships. nih.gov In some Legionella species, 3-hydroxypentadecanoic acid (3-OH-n15:0) is a detectable component of their complex hydroxy-fatty acid profile. nih.gov

The diagnostic utility of 3-OH-FAs extends to the study of mycobacteria as well, where a variety of 3-hydroxy fatty acids have been identified, contributing to their classification. nih.gov Furthermore, these molecules are recognized by the innate immune systems of other organisms, such as plants, where they can trigger defense responses, highlighting their role as microbial-associated molecular patterns (MAMPs). ascenion.de

Table 1: Selected 3-Hydroxy Fatty Acids in Microbial Characterization

| Bacterial Group | Detected 3-Hydroxy Fatty Acids (Examples) | Diagnostic Significance |

|---|---|---|

| Gram-negative bacteria (general) | 3-OH-FAs with chain lengths C10 to C18 gerli.com | Biomarkers for endotoxin and bacterial presence. gerli.com |

| Legionella species | Complex profiles including 3-OH-n15:0, di-OH-FAs, and long-chain 3-OH-FAs nih.gov | Differentiation of species and reflection of DNA-DNA homology. nih.gov |

| Mycobacterium species | Straight-chain, 2-methyl branched, and 2,4,6-trimethyl branched 3-OH-FAs (C14 to C28) nih.gov | Classification of strains into groups based on their 3-OH-FA patterns. nih.gov |

| Xanthomonas species | Predominantly iso-branched (3-hydroxy) fatty acids and 3-hydroxy-dodecanoic acids asm.org | Characterization of the lipid A component of lipopolysaccharides. asm.org |

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, utilizes compounds like (R)-3-hydroxypentadecanoic acid to identify metabolic signatures associated with particular physiological or pathological states. While 3-OH-FAs are known bacterial components, they are also endogenous products of fatty acid metabolism in mammals, which can complicate their use as exclusive biomarkers of infection in mammalian samples. nih.gov

Nevertheless, comprehensive profiling of 2- and 3-hydroxy fatty acids in biological fluids like plasma is an emerging area of research for biomarker discovery. researchgate.net Alterations in the levels of these fatty acids can be indicative of metabolic dysregulation. For example, disorders of fatty acid oxidation can lead to the accumulation of 3-hydroxy fatty acids. gerli.comresearchgate.net Untargeted metabolomics studies have identified various fatty acids and their derivatives as potential biomarkers for conditions such as hypertension, where metabolites like hydroxyoctadecadienoic acid have been found to be associated with increased risk. nih.gov The development of advanced analytical techniques, such as UPLC-MS/MS, allows for the sensitive and specific profiling of these molecules, enabling the identification of potential biomarkers for various diseases. researchgate.net

Utilization in Investigating Lipid Metabolism and Fatty Acid Oxidation Pathways

(R)-3-Hydroxypentadecanoic acid and its related compounds are integral to the study of lipid metabolism, particularly the β-oxidation of fatty acids. In this metabolic pathway, fatty acids are broken down to produce energy. 3-Hydroxy fatty acids are key intermediates in this process. gerli.comresearchgate.net For example, (R)-3-hydroxytetradecanoic acid is a known intermediate in fatty acid biosynthesis. nih.gov

The presence and concentration of specific 3-hydroxy fatty acids in mammalian tissues and fluids can provide insights into the functioning of mitochondrial β-oxidation. nih.gov Elevated levels of certain 3-OH-FAs may indicate a disruption in this pathway, which is a hallmark of several inherited metabolic disorders. gerli.com Therefore, the analysis of these compounds is crucial for both basic research into lipid metabolism and the clinical investigation of related diseases.

Development of Analytical Standards and Reference Materials

The accurate identification and quantification of (R)-3-hydroxypentadecanoic acid in experimental samples rely heavily on the availability of high-purity analytical standards and reference materials. asm.orgfao.org These standards are essential for the calibration of analytical instruments, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), ensuring the reliability and reproducibility of experimental results. researchgate.netdavidcwhite.org

Several chemical suppliers provide 3-hydroxypentadecanoic acid as a neat, solid compound with a purity often exceeding 98%. larodan.com This availability facilitates its use in a wide range of research applications, from microbial lipid analysis to metabolomics. The establishment of well-characterized reference materials is a prerequisite for the validation of new analytical methods and for ensuring consistency across different studies and laboratories.

Table 2: Properties of 3-Hydroxypentadecanoic Acid as a Reference Standard

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Formula | C15H30O3 | larodan.comcymitquimica.comnih.gov |

| Molecular Weight | 258.40 g/mol | larodan.comnih.gov |

| Physical State | Solid | larodan.comcymitquimica.com |

| Purity | Typically >98% | larodan.com |

| Solubility | Soluble in organic solvents, limited solubility in water. | cymitquimica.com |

| Common Synonyms | β-Hydroxypentadecanoic acid, C15:0 3-OH | larodan.com |

Role in Understanding Bacterial Endotoxin Biogenesis and Immunomodulation in Experimental Systems

(R)-3-Hydroxypentadecanoic acid and other 3-hydroxy fatty acids are fundamental to the structure and function of bacterial endotoxins. gerli.comnih.gov Endotoxins, or lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria and are potent activators of the innate immune system. fda.govnih.gov

The lipid A portion of LPS, which is responsible for its endotoxic activity, is a glucosamine-based phospholipid that is acylated with multiple fatty acids, characteristically including 3-hydroxy fatty acids. gerli.comnih.gov These 3-hydroxy fatty acids are typically attached via ester and amide linkages to the glucosamine (B1671600) disaccharide backbone. asm.org Studies have shown that in the lipopolysaccharides of many bacteria, the 3-hydroxy fatty acids possess the D-configuration, which corresponds to the (R)-enantiomer. asm.orgnih.gov

The unique structure of lipid A and its constituent 3-hydroxy fatty acids is recognized by the host immune system, leading to the production of inflammatory cytokines and other immune responses. Understanding the biosynthesis of lipid A and the incorporation of (R)-3-hydroxypentadecanoic acid is crucial for developing strategies to mitigate the harmful effects of bacterial endotoxins. Furthermore, these molecules serve as MAMPs in various experimental systems, including plants, where they can induce immune responses, providing a valuable tool for studying the mechanisms of innate immunity. ascenion.de

Future Research Directions and Unexplored Avenues for R 3 Hydroxypentadecanoic Acid

Elucidating Novel Biological Roles and Signaling Pathways